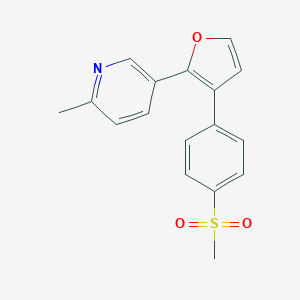

2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyridine ring substituted with a furan ring and a phenyl ring that contains a methylsulfonyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of specific solvents, temperature control, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

| Property | Value |

|---|---|

| Boiling Point | 467.6 ± 45.0 °C |

| Density | 1.233 ± 0.06 g/cm³ |

| pKa | 4.86 ± 0.12 |

Medicinal Chemistry

The primary application of 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine lies in its role as an impurity in the synthesis of Etoricoxib, a well-known COX-2 inhibitor used for pain relief and anti-inflammatory purposes. The compound's structure suggests potential anti-inflammatory properties, making it a subject of interest for further pharmacological studies .

COX-2 Inhibition Studies

Research indicates that compounds similar to this compound exhibit selective inhibition of cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. The understanding of this compound's mechanism could lead to the development of more effective anti-inflammatory drugs with fewer side effects than traditional NSAIDs .

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable tool in SAR studies aimed at understanding how modifications to its structure affect biological activity. By analyzing various derivatives of this compound, researchers can identify key structural features that enhance COX-2 selectivity and potency .

Pharmaceutical Impurity Profiling

As a byproduct of Etoricoxib synthesis, this compound is critical for pharmaceutical quality control and impurity profiling. Understanding its behavior during drug formulation can help ensure the safety and efficacy of pharmaceutical products .

Case Study 1: Development of COX-2 Selective Inhibitors

A study investigated the role of various methylsulfonyl-containing compounds, including this compound), in inhibiting COX-2 activity. Results demonstrated that modifications to the furan and pyridine moieties significantly influenced inhibitory potency, highlighting the importance of structural optimization in drug design.

Case Study 2: Impurity Analysis in Etoricoxib Production

In a comprehensive analysis of Etoricoxib production methods, researchers identified this compound as a significant impurity. The study emphasized the need for robust analytical methods to quantify this impurity and assess its impact on the overall safety profile of Etoricoxib formulations.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dichloro-3-(4-methylsulfonyl)phenyl-pyridine: Another compound with a similar structure but different substituents.

2-Methyl-3-(methylthio)furan: Shares the furan ring but has different functional groups.

Uniqueness

2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine, a compound with the CAS number 307531-96-0, is recognized primarily as an impurity of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article presents a detailed examination of its biological activity, supported by relevant research findings and data.

The molecular formula of this compound is C17H15NO3S, with a molar mass of 313.37 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.233 ± 0.06 g/cm³ |

| Boiling Point | 467.6 ± 45.0 °C |

| pKa | 4.86 ± 0.12 |

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine, including this compound, possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating notable activity:

- Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria range from 15.625 to 125 μM , indicating effective bactericidal action.

- The compound exhibits moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) , with Minimum Biofilm Inhibitory Concentration (MBIC) values between 62.216 and 124.432 μg/mL compared to standard antibiotics like ciprofloxacin .

Case Study: Antimicrobial Efficacy

In a comparative study involving multiple compounds, this compound was tested alongside other pyridine derivatives. The results highlighted its superior activity against biofilms formed by MRSA and Enterococcus species . The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production pathways.

Anti-inflammatory Activity

Given its structural similarity to Etoricoxib, the compound's potential anti-inflammatory properties have also been explored. It is hypothesized that the methylsulfonyl group enhances its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The presence of the methylsulfonyl group is essential for enhancing solubility and bioactivity.

- Substituents on the pyridine ring influence antibacterial efficacy, with variations leading to different levels of activity against various pathogens .

Summary of Key Studies

- Antibacterial Activity : A study reported that compounds similar to this compound exhibited MIC values significantly lower than traditional antibiotics against resistant strains .

- Biofilm Formation Inhibition : Research indicated that this compound effectively reduced biofilm formation in both planktonic and sessile forms of bacteria, underscoring its potential in treating chronic infections .

- Quorum Sensing Inhibition : It was also found to inhibit quorum sensing in certain bacterial species, which is crucial for biofilm development and pathogenicity .

Data Table: Biological Activity Overview

| Activity Type | Target Organism | MIC (μM) | MBIC (μg/mL) |

|---|---|---|---|

| Antibacterial | MRSA | 15.625 - 125 | 62.216 - 124.432 |

| Antibacterial | Enterococcus spp. | 62.5 - 125 | Not specified |

| Anti-inflammatory | COX inhibition | Not quantified | Not quantified |

Eigenschaften

IUPAC Name |

2-methyl-5-[3-(4-methylsulfonylphenyl)furan-2-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-12-3-4-14(11-18-12)17-16(9-10-21-17)13-5-7-15(8-6-13)22(2,19)20/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFDOQQTRIBLDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=CO2)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.